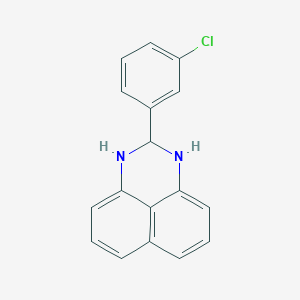

![molecular formula C16H10N2OS B5603130 2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and related compounds involves various chemical processes. For instance, Naresh et al. (2014) discovered the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines during the synthesis of benzimidazole and benzothiazole through molecular iodine-mediated oxidative cyclization (Naresh, Kant, & Narender, 2014). Additionally, the synthesis and structure-activity relationship of thiazolopyrimidines have been described by Selvam et al. (2012), highlighting the importance of different functional groups in the synthesis (Selvam, Karthick, Palanirajan, & Ali, 2012).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For example, Ren et al. (2018) conducted NMR and HRMS spectroscopy, along with X-ray crystallographic analysis to characterize 6-aryl-6H-chromeno[4’,3’:4,5][1,3]thiazolo[3,2-a]benzimidazole derivatives (Ren, Hu, Huang, Fu, & Li, 2018).

Chemical Reactions and Properties

Various chemical reactions and properties of related compounds have been studied. For instance, Rida et al. (1986) prepared 2-isatinylidene and 2-arylazo derivatives of thiazolo[3,2-a]-benzimidazol-3(2H)-one, exploring their reactivity and antimicrobial testing (Rida, Salama, Labouta, & Ghany, 1986).

Physical Properties Analysis

The physical properties of this compound and its derivatives have been explored through various studies. For example, the crystal and molecular structures of related isomeric compounds were determined by Karolak‐Wojciechowska et al. (1985), providing insights into their planar geometry and stability (Karolak‐Wojciechowska, Mikołajczyk, Zatorski, Kieć‐Kononowicz, & Zejc, 1985).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential applications, have also been a subject of research. For instance, the study by Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities, revealing insights into their chemical properties and potential uses (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including 2-benzylidene variants, involves reacting tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. These compounds were analyzed for their structure using IR, 1H NMR, mass spectra, and elemental analysis methods (Tozkoparan et al., 1999). Another study focused on the antimicrobial testing of novel 2-isatinylidene and 2-arylazo derivatives of thiazolo[3,2-a]-benzimidazol-3(2H)-one, highlighting the compound's potential in antimicrobial applications (Rida et al., 1986).

Anti-inflammatory and Antimicrobial Activities

Research into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives has shown moderate success. Compounds synthesized from these derivatives demonstrated moderate anti-inflammatory activity at certain dose levels, comparable with indomethacin, a well-known anti-inflammatory drug (Tozkoparan et al., 1999). The antimicrobial potential of 2-benzylidene derivatives was explored through the creation of 2-isatinylidene and 2-arylazo derivatives, subjected to antimicrobial testing to assess their efficacy (Rida et al., 1986).

Advanced Synthesis Techniques

Innovative methods in the synthesis of benzimidazole and benzothiazole derivatives, including 2-benzylidene variants, have been discovered. For instance, a molecular iodine-mediated oxidative cyclization technique facilitated the formation of new classes of compounds, showcasing the versatility of thiazolo[3,2-a]benzimidazol derivatives in synthetic chemistry (Naresh et al., 2014).

Propiedades

IUPAC Name |

(2Z)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVRFKOPFYXHEU-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)

![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)

![(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)

![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)